8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including its effects on various biological pathways.
Mechanism of Action
The exact mechanism of action of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-documented. as a derivative of tetrahydroisoquinoline, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .
Comparison with Similar Compounds
- 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 8-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: While these compounds share a similar core structure, the position and type of substituents (e.g., bromine, fluorine) can significantly influence their chemical reactivity and biological activity. 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C11H15BrClN |
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Molecular Weight |
276.60 g/mol |
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H |
InChI Key |
INDUECMBDQAGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2Br)C.Cl |
Origin of Product |
United States |
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